molecular formula C25H22N2O2S B11356079 N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2,2-diphenylacetamide

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2,2-diphenylacetamide

Cat. No.: B11356079
M. Wt: 414.5 g/mol
InChI Key: UFELJOITERCVLH-UHFFFAOYSA-N
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Description

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2,2-diphenylacetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2,2-diphenylacetamide typically involves multiple steps. One common method includes the alkylation of 4-bromophenol followed by O-alkylation with methyl iodide. The resulting intermediate undergoes coupling with a zinc derivative using a nickel catalyst. The final product is obtained through alkaline hydrolysis . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dimethylformamide, and catalysts such as palladium or nickel. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2,2-diphenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, altering their function. This interaction can inhibit bacterial growth, reduce inflammation, or induce apoptosis in tumor cells. The exact pathways and targets depend on the specific biological context .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as sulfathiazole, ritonavir, and abafungin. These compounds share the thiazole ring structure but differ in their substituents, leading to varied biological activities.

Properties

Molecular Formula

C25H22N2O2S

Molecular Weight

414.5 g/mol

IUPAC Name

N-[[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl]-2,2-diphenylacetamide

InChI

InChI=1S/C25H22N2O2S/c1-29-22-14-12-20(13-15-22)25-27-21(17-30-25)16-26-24(28)23(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,17,23H,16H2,1H3,(H,26,28)

InChI Key

UFELJOITERCVLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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